molecular formula C23H19N3OS B2468818 N-[4-[2-(2-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide CAS No. 325805-94-5

N-[4-[2-(2-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide

Cat. No. B2468818
CAS RN: 325805-94-5
M. Wt: 385.49
InChI Key: OODRGQUIYGZLDR-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They are used in a variety of applications, including as building blocks in organic synthesis and as active pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of benzamide derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid. In powdered form, it appears as a white solid, while in crystalline form, it appears as colourless crystals .

Mechanism of Action

The mechanism of action of benzamide derivatives can vary widely depending on their structure and the functional groups they contain. Some benzamide derivatives have shown anti-angiogenesis activities .

Safety and Hazards

The safety and hazards of a specific benzamide derivative would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the research and development of benzamide derivatives could involve the design and synthesis of novel benzamide derivatives with improved pharmacological activities .

properties

IUPAC Name

N-[4-[2-(2-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c1-16-7-5-6-10-20(16)25-23-26-21(15-28-23)17-11-13-19(14-12-17)24-22(27)18-8-3-2-4-9-18/h2-15H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODRGQUIYGZLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(2-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide

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